2-Amino-5-(trifluoromethyl)pyridin-3-ol
Overview
Description
2-Amino-5-(trifluoromethyl)pyridin-3-ol is a pyridine derivative . Pyridine derivatives are heterocyclic building blocks that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Molecular Structure Analysis
The molecular formula for 2-Amino-5-(trifluoromethyl)pyridin-3-ol is C6H5F3N2 . The average mass is 163.097 Da and the monoisotopic mass is 163.024506 Da .Scientific Research Applications
Chemical Properties and Synthesis
2-Amino-5-(trifluoromethyl)pyridin-3-ol is part of a broader class of compounds that exhibit fascinating variability in chemistry and properties. Research highlights the preparation procedures and properties of compounds containing pyridine-2,6-diylbis structures, suggesting areas for potential interest in analogues currently unknown (Boča, Jameson, & Linert, 2011). This background suggests that the specific compound could play a role in developing novel chemical entities with unique spectroscopic, structural, magnetic, or biological activities.
Applications in Biological and Electrochemical Activity
The synthesis and application of hybrid catalysts for developing biologically active compounds demonstrate the potential utility of related structures in medicinal and pharmaceutical industries. These compounds serve as key precursors for a wide range of synthetic applications due to their bioavailability (Parmar, Vala, & Patel, 2023). Although not directly mentioned, the structural similarities suggest that 2-Amino-5-(trifluoromethyl)pyridin-3-ol could be involved in the synthesis of pharmacologically relevant molecules.
Environmental and Health Considerations
Understanding the environmental impact and health risks of novel fluorinated compounds is crucial. A review of sources, multimedia distribution, and health risks of fluorinated alternatives highlights the importance of assessing novel compounds for environmental persistence, bioaccumulation, and toxicity. While the review focuses on per- and polyfluoroalkyl substances (PFASs) and their alternatives, it underscores the need for comprehensive toxicological studies on new fluorinated compounds to determine their suitability for long-term use (Wang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-5-(trifluoromethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(12)5(10)11-2-3/h1-2,12H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUNUKLWMJMWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(trifluoromethyl)pyridin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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